molecular formula C28H35N3O3 B11161539 N-[2-(butan-2-yl)phenyl]-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide

N-[2-(butan-2-yl)phenyl]-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide

Cat. No.: B11161539
M. Wt: 461.6 g/mol
InChI Key: MQAHNITUEPDVMI-UHFFFAOYSA-N
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Description

N-[2-(butan-2-yl)phenyl]-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a pyrrolidinone moiety, and various aromatic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(butan-2-yl)phenyl]-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the pyrrolidinone moiety and the aromatic groups. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(butan-2-yl)phenyl]-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(butan-2-yl)phenyl]-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(dimethylamino)-2-(4-methylbenzyl)-1-[4-(4-morpholinyl)phenyl]-1-butanone
  • 2-Benzyl-2-(dimethylamino)-4-morpholinobutyrophenone

Uniqueness

N-[2-(butan-2-yl)phenyl]-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide is unique due to its specific combination of functional groups and its potential applications. Unlike similar compounds, it may offer distinct advantages in terms of binding affinity, selectivity, and overall efficacy in its intended applications.

Properties

Molecular Formula

C28H35N3O3

Molecular Weight

461.6 g/mol

IUPAC Name

N-(2-butan-2-ylphenyl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide

InChI

InChI=1S/C28H35N3O3/c1-4-20(3)24-7-5-6-8-25(24)29-27(33)21-13-15-30(16-14-21)28(34)22-17-26(32)31(18-22)23-11-9-19(2)10-12-23/h5-12,20-22H,4,13-18H2,1-3H3,(H,29,33)

InChI Key

MQAHNITUEPDVMI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)C

Origin of Product

United States

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